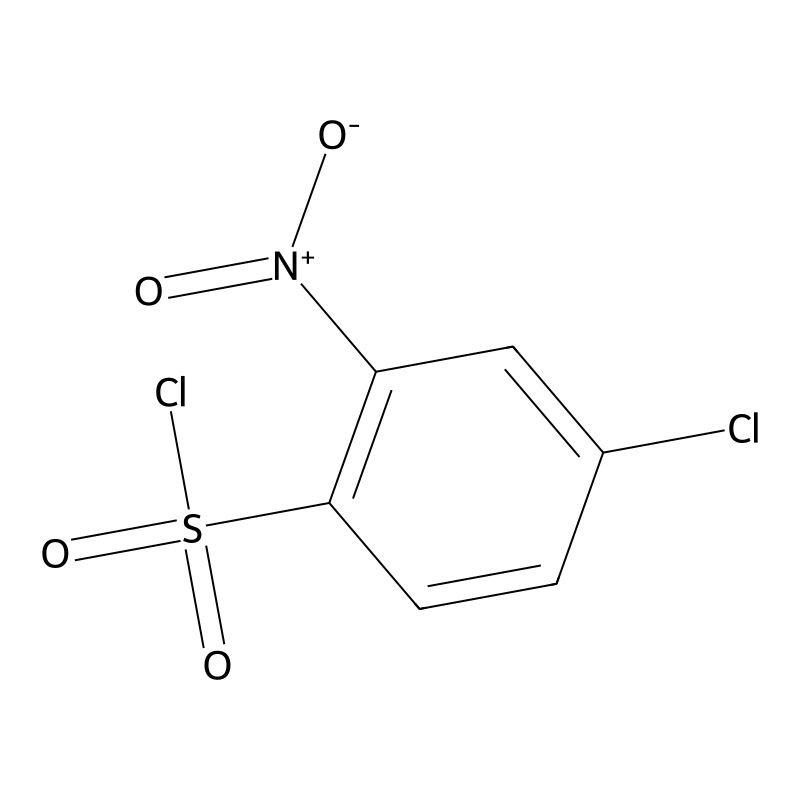4-Chloro-2-nitrobenzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Chloro-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₃Cl₂NO₄S. It features a sulfonyl chloride functional group attached to a chlorinated nitrobenzene structure. This compound typically appears as a pale yellow to beige solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. The molecular weight of 4-chloro-2-nitrobenzenesulfonyl chloride is approximately 256.06 g/mol, and it has a melting point ranging from 75 to 79 degrees Celsius .
4-Chloro-2-nitrobenzenesulfonyl chloride is a hazardous compound and should be handled with appropriate care in a laboratory setting according to safety protocols for handling strong irritants. It is likely:
- Corrosive: May cause severe skin and eye damage.
- Lachrymator: Can irritate the respiratory system.
- Harmful if swallowed.
Organic Synthesis
4-Chloro-2-nitrobenzenesulfonyl chloride (4-Cl-2-NO2-C6H2SO2Cl) finds application as a versatile reagent in organic synthesis, particularly for the introduction of the 4-chloro-2-nitrobenzenesulfonyl (Cl-NO2-Ph-SO2-) group, also known as the nosyl group. This group serves as a protecting group for amines and alcohols, meaning it can be reversibly attached to these functional groups to prevent unwanted reactions during synthesis []. The nosyl group can be selectively removed under specific conditions to unveil the original functionality.
Here are some examples of its use in organic synthesis:
Protection of amines
4-Cl-2-NO2-C6H2SO2Cl reacts with primary and secondary amines to form the corresponding nosyl derivatives. This protects the amine group from participating in undesired reactions while allowing transformations on other parts of the molecule [].
Protection of alcohols
Similar to amines, 4-Cl-2-NO2-C6H2SO2Cl can be used to protect hydroxyl groups in alcohols by converting them into nosyl ethers. This temporary protection strategy is valuable for selective modifications at other sites in the molecule.
Synthesis of sulfonamides
4-Cl-2-NO2-C6H2SO2Cl can act as a sulfonylating agent for the synthesis of various sulfonamides. These amides containing a sulfur dioxide (SO2) group are important functional groups in medicinal chemistry [].
Material Science Applications
Emerging research explores the potential of 4-Cl-2-NO2-C6H2SO2Cl in material science applications. Studies suggest its use in the development of:
Functional polymers
The nosyl group derived from 4-Cl-2-NO2-C6H2SO2Cl can be incorporated into polymer structures to introduce specific functionalities. These functionalized polymers can exhibit unique properties for applications in areas like catalysis, drug delivery, and optoelectronics.
Self-assembled monolayers (SAMs)
-Cl-2-NO2-C6H2SO2Cl may be useful in creating well-defined patterns on surfaces through the formation of self-assembled monolayers. These ordered assemblies of molecules on a substrate can be used to tailor surface properties for various technological applications.
- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides.
- Electrophilic Aromatic Substitution: The nitro group can direct further substitutions on the aromatic ring, allowing for the introduction of additional functional groups.
- Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-2-nitrobenzenesulfonic acid.
These reactions make it a valuable intermediate in organic synthesis and pharmaceutical chemistry .
The biological activity of 4-chloro-2-nitrobenzenesulfonyl chloride has been explored primarily in relation to its role as a reagent in drug development. It has been utilized in synthesizing various bioactive compounds, particularly those with antibacterial and anti-inflammatory properties. Its ability to modify amino groups makes it useful in creating sulfonamide derivatives, which are known for their therapeutic effects against bacterial infections .
Several methods exist for synthesizing 4-chloro-2-nitrobenzenesulfonyl chloride:
- Nitration of Chlorobenzenesulfonyl Chloride: Chlorobenzenesulfonyl chloride can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
- Sulfonation of Nitrobenzene: Nitrobenzene can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Direct Chlorination: Using thionyl chloride in the presence of chlorinated solvents can yield this compound directly from suitable precursors.
These methods highlight its versatility in synthetic chemistry .
4-Chloro-2-nitrobenzenesulfonyl chloride is widely used in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
- Chemical Research: Utilized as a reagent in organic synthesis for developing new compounds.
- Dyes and Pigments: Its derivatives are employed in dye manufacturing due to their chromophoric properties.
These applications underscore its significance in both industrial and research settings .
Interaction studies involving 4-chloro-2-nitrobenzenesulfonyl chloride often focus on its reactivity with biological molecules. Research indicates that it can interact with amino acids and proteins, leading to modifications that may alter biological activity. Such studies are crucial for understanding its potential therapeutic effects and toxicity profiles .
Several compounds share structural similarities with 4-chloro-2-nitrobenzenesulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | C₆H₅ClO₂S | Lacks nitro group; used primarily as a sulfonating agent. |
| 2-Nitrobenzenesulfonyl chloride | C₆H₅ClO₂S | Different positioning of nitro group; used in similar applications. |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrO₂S | Bromine instead of chlorine; different reactivity profile. |
The uniqueness of 4-chloro-2-nitrobenzenesulfonyl chloride lies in its specific combination of chlorination and nitration, which enhances its reactivity and utility in synthesizing complex organic molecules .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








